molecular formula C18H17ClN4O B6492041 N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326910-58-0

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492041
CAS No.: 1326910-58-0
M. Wt: 340.8 g/mol
InChI Key: DEUAKNDZGQCEBO-UHFFFAOYSA-N
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Description

“N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic compounds that have been shown to exhibit a wide range of biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are then thoroughly characterized using different spectral techniques .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles typically involve the formation of a triazole ring through a [3 + 2] dipolar cycloaddition . This reaction is notable for its remarkable regioselective characteristics, mild reaction conditions, generation of harmless by-products, and reliance on readily available solvents .

Future Directions

The future directions in the research of 1,2,3-triazoles involve the development of novel antimicrobial drugs to combat ever-growing drug-resistant infections effectively . The scientific community has shown significant interest in 1,2,3-triazole due to its notable therapeutic importance .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-2-13-7-9-15(10-8-13)23-12-17(21-22-23)18(24)20-11-14-5-3-4-6-16(14)19/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUAKNDZGQCEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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